An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid
Introduction
2-(1-Methylpyrrolidin-3-yl)acetic acid is a heterocyclic compound featuring a saturated five-membered pyrrolidine ring, N-substituted with a methyl group, and an acetic acid moiety at the 3-position. As a substituted amino acid, its structure is of significant interest to researchers in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of both a basic tertiary amine and an acidic carboxylic acid group imparts zwitterionic characteristics, making a thorough understanding of its physicochemical properties essential for predicting its pharmacokinetic and pharmacodynamic behavior.
This guide provides a comprehensive analysis of the core physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid. In light of the limited publicly available experimental data for this specific molecule, we will ground our discussion in established chemical principles and provide authoritative, field-proven experimental protocols for the determination of its key parameters. This approach ensures that the guide serves not only as an informational resource but also as a practical manual for scientists seeking to characterize this compound in a laboratory setting.
Section 1: Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation for all further characterization.
Identifiers and Molecular Formula
The compound is identified by the following:
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Chemical Name: 2-(1-Methylpyrrolidin-3-yl)acetic acid
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CAS Number: 102014-77-7 (for the free acid/zwitterion)[1]
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Common Salt Form: Hydrochloride (HCl) salt (CAS Number: 1071634-26-8)
The molecular formula for the neutral (zwitterionic) form is C₇H₁₃NO₂ .[2] The corresponding hydrochloride salt has the formula C₇H₁₄ClNO₂ .
Molecular Weight
The molecular weights are crucial for gravimetric analysis and solution preparation:
-
Monoisotopic Mass: 143.0946 g/mol [2]
-
Average Molecular Weight: ~143.18 g/mol
-
Molecular Weight (HCl Salt): ~179.64 g/mol
Chemical Structure
The two-dimensional structure and connectivity are represented by the following SMILES and InChI identifiers:
-
SMILES: CN1CCC(C1)CC(=O)O[2]
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InChI: InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)[2]
Caption: 2D Structure of 2-(1-Methylpyrrolidin-3-yl)acetic acid.
Section 2: Ionization Properties (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable molecule. It dictates the charge state of the molecule at any given pH, which in turn governs its solubility, membrane permeability, and receptor interactions. As an amino acid, this compound is amphoteric and will possess at least two distinct pKa values:
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pKa₁ (Carboxylic Acid): The pKa of the acidic proton on the carboxyl group (-COOH). Below this pH, the group is neutral; above it, it is deprotonated to a carboxylate (-COO⁻).
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pKa₂ (Tertiary Amine): The pKa of the conjugate acid of the tertiary amine. Below this pH, the nitrogen is protonated (-N⁺H-); above it, it is neutral (-N-).
Based on structurally similar compounds, we can estimate the expected pKa values. The pKa for simple carboxylic acids is typically in the range of 2-5. The pKa for the conjugate acid of N-methylpyrrolidine is approximately 10.3.[3] Therefore, pKa₁ is expected to be around pH 3-4, and pKa₂ is expected to be around pH 10-11.
pH-Dependent Species Distribution
The interplay between the two pKa values results in three principal charge states depending on the solution pH.
Caption: Predominant ionic species as a function of pH.
Authoritative Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining pKa values.[4][5] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally.
Methodology
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a controlled temperature (e.g., 25°C or 37°C).[6]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound (or its HCl salt) in degassed, deionized water to a final concentration of approximately 1-5 mM.
-
To maintain a consistent background, add a non-buffering salt like KCl to a final concentration of 0.15 M. This keeps the ionic strength constant throughout the titration.[6][7]
-
-
Titration Procedure:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature, and stir gently with a magnetic stir bar.
-
Purge the headspace with an inert gas (e.g., nitrogen or argon) to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of the basic amine.[7]
-
If starting with the HCl salt, titrate with a standardized solution of 0.1 M NaOH. If starting with the free base, perform a biphasic titration: first acidify the solution to ~pH 2 with 0.1 M HCl, then titrate back with 0.1 M NaOH until ~pH 12.[6]
-
Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Calculate the first derivative (dpH/dV) and second derivative (d²pH/dV²) of the curve. The equivalence points (inflection points) are identified as the peaks in the first derivative plot.
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The pKa values are determined from the pH at the half-equivalence points. For the first equivalence point (neutralization of the carboxyl group), pKa₁ is the pH at half that titrant volume. For the second equivalence point (neutralization of the protonated amine), pKa₂ is the pH at the midpoint between the first and second equivalence points.
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Section 3: Lipophilicity (logP & logD)
Lipophilicity describes a compound's affinity for a non-polar (lipid-like) environment versus a polar (aqueous) one. It is a key determinant of a drug's ability to cross biological membranes.
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logP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral species of a compound in a biphasic system, typically n-octanol and water.
-
logD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound between the two phases at a specific pH. For an ionizable compound like 2-(1-Methylpyrrolidin-3-yl)acetic acid, logD is the more physiologically relevant parameter as it accounts for the charge state at biological pH.[8][9]
Computational Prediction
Public databases provide computationally predicted values. While useful for initial screening, these predictions should always be confirmed experimentally, as their accuracy can vary.[10][11]
-
Predicted XlogP: -2.1[2] This highly negative value suggests that the neutral form of the molecule is extremely hydrophilic. However, this value does not account for the charge at physiological pH (7.4), where the molecule will exist predominantly as a zwitterion, further increasing its hydrophilicity.
Authoritative Protocol: logD₇.₄ Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP and logD values.[12][13]
Caption: Workflow for logD determination via the shake-flask method.
Methodology
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that each phase is pre-saturated with the other, preventing volume changes during the experiment.[8]
-
Partitioning:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each).
-
Add a small amount of the test compound (typically from a concentrated stock solution in a solvent like DMSO, ensuring the final DMSO concentration is <1%).
-
Seal the vial and shake it on a mechanical shaker at a constant temperature for a sufficient time (e.g., 2-24 hours) to allow partitioning to reach equilibrium.
-
-
Phase Separation and Sampling:
-
Centrifuge the vials at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure a sharp and complete separation of the two phases.
-
Carefully withdraw a known volume from the center of each phase, avoiding the interface.
-
-
Quantification:
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.
-
The logD at the buffer's pH is calculated using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ) .
-
Section 4: Aqueous Solubility
Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical factor for drug absorption and formulation. For zwitterionic compounds, solubility is typically lowest at the isoelectric point (pI) and increases significantly at pH values above the higher pKa or below the lower pKa, where the compound exists as a more polar, charged species.
Authoritative Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility is the true equilibrium solubility, measured when an excess of the solid compound is in equilibrium with the solution.[14][15]
Methodology
-
Solution Preparation: Prepare a series of buffered solutions covering a relevant pH range (e.g., pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration:
-
Add an excess of the solid compound (enough that some solid remains undissolved) to a vial containing a known volume of each buffer.[14]
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14][16]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed and sample the clear supernatant. This step is critical to remove any undissolved microparticulates.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method (e.g., LC-MS/MS or HPLC-UV).
-
The measured concentration is the thermodynamic solubility at that specific pH and temperature.
-
Section 5: Summary of Physicochemical Properties
This table summarizes the known and predicted properties of 2-(1-Methylpyrrolidin-3-yl)acetic acid. Properties requiring experimental determination are marked accordingly.
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₁₃NO₂ | --- |
| Molecular Weight | ~143.18 g/mol | --- |
| CAS Number | 102014-77-7 | Free Acid / Zwitterion[1] |
| Appearance | Solid | Assumed based on related compounds |
| pKa₁ (Acid) | ~3-4 (Predicted) | Requires experimental validation. |
| pKa₂ (Base) | ~10-11 (Predicted) | Based on N-methylpyrrolidine (pKa 10.3).[3] Requires experimental validation. |
| logP | -2.1 (Predicted) | PubChem (XlogP).[2] Represents neutral species only. |
| logD at pH 7.4 | < -2.1 (Predicted) | Expected to be highly hydrophilic due to zwitterionic nature. Requires experimental validation. |
| Aqueous Solubility | pH-dependent | Expected to be lowest at the isoelectric point (pI) and higher at acidic/basic pH. Requires experimental validation. |
Conclusion
2-(1-Methylpyrrolidin-3-yl)acetic acid is a zwitterionic compound whose physicochemical behavior is dominated by its two ionizable centers. While computational models suggest it is highly hydrophilic, a full understanding essential for drug development necessitates rigorous experimental determination of its pKa values, logD profile across a range of pH values, and its pH-dependent aqueous solubility. The authoritative protocols detailed in this guide provide a clear and robust framework for researchers to generate this critical data, enabling informed decisions in the design and optimization of novel chemical entities based on this versatile molecular scaffold.
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
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Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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